molecular formula C25H28FN3O4 B11031704 4-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]carbonyl}-1-[2-(4-fluorophenyl)ethyl]pyrrolidin-2-one

4-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]carbonyl}-1-[2-(4-fluorophenyl)ethyl]pyrrolidin-2-one

Cat. No.: B11031704
M. Wt: 453.5 g/mol
InChI Key: NGPQTLFFZYDJIE-UHFFFAOYSA-N
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Description

The compound 4-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]carbonyl}-1-[2-(4-fluorophenyl)ethyl]pyrrolidin-2-one is a complex organic molecule that features a combination of benzodioxole, piperazine, and pyrrolidinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]carbonyl}-1-[2-(4-fluorophenyl)ethyl]pyrrolidin-2-one typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized from catechol and formaldehyde under acidic conditions.

    Piperazine Derivatization: The benzodioxole moiety is then attached to piperazine through a nucleophilic substitution reaction.

    Pyrrolidinone Formation: The final step involves the coupling of the piperazine derivative with a pyrrolidinone precursor, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]carbonyl}-1-[2-(4-fluorophenyl)ethyl]pyrrolidin-2-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine or benzodioxole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

4-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]carbonyl}-1-[2-(4-fluorophenyl)ethyl]pyrrolidin-2-one: has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

    Biological Research: It is used in studies involving receptor binding and enzyme inhibition.

    Industrial Applications: The compound may be used as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 4-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]carbonyl}-1-[2-(4-fluorophenyl)ethyl]pyrrolidin-2-one involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The benzodioxole and piperazine moieties are known to interact with the central nervous system, potentially modulating neurotransmitter release or receptor activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]carbonyl}-1-[2-(4-fluorophenyl)ethyl]pyrrolidin-2-one lies in its specific combination of functional groups, which confer distinct pharmacological properties. The presence of the fluorophenyl group, in particular, may enhance its binding affinity and selectivity for certain biological targets.

Properties

Molecular Formula

C25H28FN3O4

Molecular Weight

453.5 g/mol

IUPAC Name

4-[4-(1,3-benzodioxol-5-ylmethyl)piperazine-1-carbonyl]-1-[2-(4-fluorophenyl)ethyl]pyrrolidin-2-one

InChI

InChI=1S/C25H28FN3O4/c26-21-4-1-18(2-5-21)7-8-29-16-20(14-24(29)30)25(31)28-11-9-27(10-12-28)15-19-3-6-22-23(13-19)33-17-32-22/h1-6,13,20H,7-12,14-17H2

InChI Key

NGPQTLFFZYDJIE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)C4CC(=O)N(C4)CCC5=CC=C(C=C5)F

Origin of Product

United States

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